molecular formula C15H12ClFN2O5 B3698276 N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3698276
M. Wt: 354.72 g/mol
InChI Key: YBZKKTGXKCHHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is often found in pharmaceuticals and can interact with biological systems. The molecule also has chloro and fluoro substituents on the benzene ring, which can affect the molecule’s reactivity and interactions with other molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with chloro and fluoro substituents on one benzene ring, and methoxy and nitro groups on the other .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group might participate in hydrolysis or condensation reactions. The nitro group could be reduced to an amine, and the methoxy groups could be cleaved under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the nitro group could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a pharmaceutical, it might interact with specific proteins or enzymes in the body. The presence of the benzamide group suggests it could have biological activity, as many drugs contain this moiety .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, further studies could be conducted to optimize its activity and reduce any potential side effects. Alternatively, if it has interesting chemical properties, it could be studied further in the context of synthetic chemistry .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O5/c1-23-13-6-9(12(19(21)22)7-14(13)24-2)15(20)18-8-3-4-11(17)10(16)5-8/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZKKTGXKCHHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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